molecular formula C16H15FN2 B2552136 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 637325-03-2

1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2552136
CAS No.: 637325-03-2
M. Wt: 254.308
InChI Key: LCWFGWZEDKDOBL-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is a fluorinated benzimidazole derivative characterized by a benzodiazole core substituted with two methyl groups at positions 5 and 6, and a 2-fluorophenylmethyl group at position 1. Its molecular formula is C₁₆H₁₄FN₂, with a molecular weight of 253.30 g/mol. Notably, it has been discontinued as a commercial research chemical, likely due to challenges in synthesis scalability or shifts in research focus .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-5-3-4-6-14(13)17/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWFGWZEDKDOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 5,6-dimethyl-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Fluorophenylmethyl (1), Me (5,6) C₁₆H₁₄FN₂ 253.30 Discontinued; potential kinase inhibitor
1-[(4-Fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole 4-Fluorophenylmethyl (1), Me (5,6) C₁₆H₁₄FN₂ 253.30 Enhanced metabolic stability
1-[(3-Methoxyphenyl)methyl]-5,6-dimethyl-4-nitro-1H-1,3-benzodiazole 3-Methoxyphenylmethyl (1), Me (5,6), NO₂ (4) C₁₇H₁₇N₃O₃ 311.34 Predicted acidity (pKa = 3.45); antimicrobial activity
3-[1-(2-Chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 2-Chlorophenylmethyl (1), Me (5,6), pyridinone (2) C₂₁H₁₇ClN₄O 382.84 Antiviral candidate
2-(5,6-Difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid Difluoro (5,6), Me (2), acetic acid (1) C₁₀H₈F₂N₂O₂ 226.18 Fluorescent probe for biomolecules

Key Observations:

Fluorophenyl vs. Methoxyphenyl Substituents :

  • The 2-fluorophenylmethyl group in the target compound may confer distinct electronic effects (electron-withdrawing) compared to the 3-methoxyphenylmethyl group (electron-donating) in . This impacts reactivity and binding affinity in biological systems .
  • The 4-fluorophenyl isomer () exhibits improved metabolic stability over the 2-fluorophenyl variant due to reduced steric hindrance .

Nitro and Halogen Additions :

  • Nitro-substituted derivatives (e.g., ) show increased acidity (pKa ~3.45), enhancing solubility in polar solvents, whereas chloro-substituted analogues () are explored for antiviral activity .

Functional Group Modifications :

  • Acetic acid derivatives () are water-soluble and used as fluorescent tags, contrasting with the lipophilic methyl groups in the target compound .

Biological Activity

1-[(2-Fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

  • Molecular Formula : C16H16FN3
  • Molecular Weight : 285.32 g/mol
  • CAS Number : Not specifically listed in the available data but can be derived from its structure.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Studies suggest it may exhibit:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth through apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa cells15 µM
AntimicrobialStaphylococcus aureus12 µg/mL
AntioxidantDPPH assayIC50 = 30 µg/mL

Anticancer Studies

In a study conducted by researchers focusing on the structure-activity relationship (SAR) of benzodiazole derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in HeLa cells with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Antimicrobial Activity

Research published in MDPI highlighted the antimicrobial efficacy of benzodiazole derivatives against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL, demonstrating substantial antibacterial activity compared to standard antibiotics. This suggests its potential utility in treating bacterial infections resistant to conventional therapies.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly influence the biological activity of benzodiazole derivatives. Substituents such as fluorine enhance lipophilicity and potentially improve cellular uptake, which correlates with increased bioactivity.

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